molecular formula C7HF7O B1351059 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol CAS No. 2787-79-3

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol

Cat. No.: B1351059
CAS No.: 2787-79-3
M. Wt: 234.07 g/mol
InChI Key: HZQGKHUTYHEFBT-UHFFFAOYSA-N
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Description

It is an aryl fluorinated building block, characterized by its colorless liquid form, hygroscopic properties, and faintly phenolic odor . This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.

Preparation Methods

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol is typically synthesized using octafluorotoluene as a starting reagent . The synthetic route involves the introduction of fluorine atoms into the aromatic ring, followed by the addition of a hydroxyl group. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms. Industrial production methods may involve large-scale fluorination processes and purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: It can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reaction conditions and reagents used.

    Coupling Reactions: It can be involved in coupling reactions to form more complex fluorinated aromatic compounds. Reagents such as palladium catalysts are often used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with an amine can yield an aminophenol derivative.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry for the development of pharmaceuticals. This compound’s high fluorine content can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require high chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol exerts its effects is primarily through its interactions with other molecules via its fluorinated aromatic ring. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, it may interact with enzymes and receptors, affecting their function and activity.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol can be compared with other similar fluorinated phenols:

    2,3,5,6-Tetrafluorophenol: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    Pentafluorophenol: Contains one additional fluorine atom, which can further enhance its reactivity and stability.

    4-(Trifluoromethyl)phenol: Lacks the multiple fluorine substitutions on the aromatic ring, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinct chemical and physical properties that are valuable in various applications .

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF7O/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQGKHUTYHEFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)O)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380258
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2787-79-3
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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